Click Chemistry Orthogonality vs. Non-Functionalized Cy5 Dyes: Terminal Alkyne Enables Bioorthogonal CuAAC Conjugation
This compound possesses a single terminal propargyl (alkyne) group on one PEG side-chain, whereas standard Cy5 carboxylic acid or NHS ester dyes lack any alkyne functionality . The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing biomolecules, a bioorthogonal reaction that cannot be performed with non-functionalized Cy5 analogs . Alkyne-functionalized cyanine dyes have been successfully employed for labeling metabolically incorporated sugar-azides on the surface of living neuroblastoma cells for direct stochastic optical reconstruction microscopy (dSTORM), demonstrating the functional utility of this specific reactive handle [1]. Non-alkyne Cy5 dyes require alternative conjugation chemistries (e.g., NHS-ester/amine) that lack bioorthogonality in complex biological milieux .
| Evidence Dimension | Terminal reactive group chemistry |
|---|---|
| Target Compound Data | Single terminal propargyl (alkyne) group available for CuAAC click chemistry with azide-bearing molecules |
| Comparator Or Baseline | Cy5 carboxylic acid / Cy5 NHS ester: No alkyne functionality; requires amine-reactive chemistry only |
| Quantified Difference | Qualitative: Alkyne present vs. absent; enables orthogonal conjugation pathway unavailable to comparator |
| Conditions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions; applicable to azide-modified biomolecules in aqueous or mixed solvent systems |
Why This Matters
For researchers requiring bioorthogonal labeling strategies in complex biological samples, the presence of a terminal alkyne is non-negotiable and cannot be substituted by NHS-ester or carboxyl-functionalized Cy5 dyes.
- [1] Lehmann M, et al. Synthesis and application of water-soluble, photoswitchable cyanine dyes for bioorthogonal labeling of cell-surface carbohydrates. Zeitschrift für Naturforschung B. 2016;71(9):945-958. View Source
